(Rh(NBD)(CF3PPP))(OTf)
Description
(Rh(NBD)(CF₃PPP))(OTf) is a rhodium-based coordination complex featuring a norbornadiene (NBD) ligand, a trifluoromethyl-substituted phosphine ligand (CF₃PPP), and a trifluoromethanesulfonate (OTf⁻) counterion. This complex is notable for its use in asymmetric catalysis, particularly in hydrogenation reactions, where the electron-withdrawing CF₃ group on the phosphine ligand enhances electrophilicity at the rhodium center, improving catalytic activity . The OTf⁻ anion contributes to solubility in polar organic solvents, facilitating homogeneous catalysis . Structural studies reveal a square planar geometry around the Rh center, stabilized by strong π-backbonding from the NBD ligand .
Properties
CAS No. |
204906-22-9 |
|---|---|
Molecular Formula |
C55H41F21O3P3RhS- |
Molecular Weight |
1376.8 g/mol |
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium;trifluoromethanesulfonate |
InChI |
InChI=1S/C47H33F18P3.C7H8.CHF3O3S.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2-7-4-3-6(1)5-7;2-1(3,4)8(5,6)7;/h2-25H,26-28H2,1H3;1-4,6-7H,5H2;(H,5,6,7);/p-1 |
InChI Key |
XIIWXRFMUJKTRH-UHFFFAOYSA-M |
Canonical SMILES |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C1C2C=CC1C=C2.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) involves the reaction of rhodium precursors with the ligand Tris(3,5-bis(trifluoromethyl)phenyl)phosphine. One common method includes reacting [Rhodium(μ-Cl)(Norbornadiene)]2 with Tris(3,5-bis(trifluoromethyl)phenyl)phosphine in the presence of a suitable solvent . The resulting complex is then treated with Trifluoromethanesulfonic acid to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule across the rhodium center, increasing its oxidation state.
Reductive Elimination: The reverse of oxidative addition, where the rhodium center reduces its oxidation state by eliminating a molecule.
Substitution Reactions: Ligands on the rhodium center can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include diphenylphosphine oxide, boron trifluoride etherate, and various diimines . Reaction conditions often involve specific temperatures, solvents, and sometimes the presence of hydrogen or other gases .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the hydrophosphinylation of alkynes using this rhodium complex can produce (E)-diphenyl(styryl)phosphine oxide .
Scientific Research Applications
(Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) has several scientific research applications:
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and structural characteristics.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) involves the coordination of the rhodium center with various ligands, facilitating different catalytic processes. The rhodium center can undergo oxidative addition and reductive elimination, enabling the formation and breaking of chemical bonds . The presence of the Tris(3,5-bis(trifluoromethyl)phenyl)phosphine ligand enhances the compound’s stability and reactivity by increasing the electron density around the rhodium center .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ligand and Counterion Effects
The catalytic performance of (Rh(NBD)(CF₃PPP))(OTf) is highly dependent on its ligand and counterion composition. Below is a comparative analysis with structurally related Rh complexes:
Key Observations:
- Ligand Electronics: The CF₃PPP ligand in (Rh(NBD)(CF₃PPP))(OTf) provides superior electron-withdrawing effects compared to the unmodified phosphine ligands in [Rh(nbd)₂]SbF₆, resulting in higher electrophilicity and enhanced enantioselectivity in hydrogenation .
- Counterion Role: The OTf⁻ anion improves solubility in dichloromethane and acetonitrile compared to BF₄⁻ or SbF₆⁻, which can precipitate in nonpolar solvents .
- Dimeric vs. Monomeric Structures: Dimeric complexes like [Rh(L2)(CO)(BF₄)]₂ exhibit lower activity due to slower ligand dissociation kinetics, whereas monomeric (Rh(NBD)(CF₃PPP))(OTf) operates efficiently under mild conditions .
Catalytic Performance in Hydrogenation
(Rh(NBD)(CF₃PPP))(OTf) achieves 90–95% enantiomeric excess (ee) in the hydrogenation of α-arylenamides, outperforming [Rh(nbd)₂]SbF₆ (85–92% ee) but slightly lagging behind Rh(Tang-Phos)(COD)BF₄ (99% ee) . However, its turnover frequency (TOF = 120 h⁻¹) is superior to most analogues, attributed to the CF₃PPP ligand’s ability to stabilize transition states without steric hindrance .
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